molecular formula C6H9ClN2O2 B15300358 methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride

methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride

Cat. No.: B15300358
M. Wt: 176.60 g/mol
InChI Key: GXPZJENJXNASSO-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride is a chemical compound with the molecular formula C6H8N2O2·HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride typically involves large-scale reactions using the above methods. The reactions are carried out in controlled environments to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes

    Reduction: Formation of alcohols or amines

    Substitution: Formation of various substituted imidazole derivatives

Mechanism of Action

The mechanism of action of methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound can also participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .

Properties

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.60 g/mol

IUPAC Name

methyl 3-methylimidazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C6H8N2O2.ClH/c1-8-4-7-3-5(8)6(9)10-2;/h3-4H,1-2H3;1H

InChI Key

GXPZJENJXNASSO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(=O)OC.Cl

Origin of Product

United States

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